4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring through a methylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 4-aminomethylbenzene-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 1-phenyl-3-methyl-5-aminopyrazole and 4-bromo-5-cyano-1-methyl-1H-pyrazole-3-ylmethylmethylcarbamate .
Uniqueness
What sets 4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol apart is its unique structure, which combines a pyrazole ring with a benzene ring through a methylamino bridge. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-[[(2-methylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H15N3O2/c1-15-10(4-5-14-15)8-13-7-9-2-3-11(16)6-12(9)17/h2-6,13,16-17H,7-8H2,1H3 |
InChI Key |
RZTVIMCFIKXJLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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